REACTION_CXSMILES
|
[NH2:1][C:2]1[CH:7]=[CH:6][C:5]([NH2:8])=[CH:4][C:3]=1[S:9]([NH2:12])(=[O:11])=[O:10].N1C=CC=CC=1.[CH3:19][S:20](Cl)(=[O:22])=[O:21]>ClCCl>[NH2:1][C:2]1[CH:7]=[CH:6][C:5]([NH:8][S:20]([CH3:19])(=[O:22])=[O:21])=[CH:4][C:3]=1[S:9]([NH2:12])(=[O:10])=[O:11]
|
Name
|
|
Quantity
|
4.2 kg
|
Type
|
reactant
|
Smiles
|
NC1=C(C=C(C=C1)N)S(=O)(=O)N
|
Name
|
|
Quantity
|
120 L
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
8 kg
|
Type
|
reactant
|
Smiles
|
N1=CC=CC=C1
|
Name
|
|
Quantity
|
2.8 kg
|
Type
|
reactant
|
Smiles
|
CS(=O)(=O)Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
23 °C
|
Type
|
CUSTOM
|
Details
|
stirred for 2 days
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The mixture was filtered
|
Type
|
WASH
|
Details
|
the resulting solid was washed with dichloromethane (2×20 L)
|
Type
|
ADDITION
|
Details
|
The solid was diluted with water (100 L) and 1.0 M aqueous hydrochloric acid solution (25 L)
|
Type
|
STIRRING
|
Details
|
was then stirred at 23° C. for 1 h
|
Duration
|
1 h
|
Type
|
FILTRATION
|
Details
|
The mixture was filtered
|
Type
|
WASH
|
Details
|
the resulting solid was washed with water (20 L)
|
Type
|
CUSTOM
|
Details
|
The solid was further dried in vacuo at 45° C.
|
Reaction Time |
2 d |
Name
|
|
Type
|
product
|
Smiles
|
NC1=C(C=C(C=C1)NS(=O)(=O)C)S(=O)(=O)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 16.5 mol | |
AMOUNT: MASS | 4.39 kg | |
YIELD: PERCENTYIELD | 73% | |
YIELD: CALCULATEDPERCENTYIELD | 73.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |